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molecular formula C9H8O5 B157615 4-Methoxyphthalic acid CAS No. 1885-13-8

4-Methoxyphthalic acid

Cat. No. B157615
M. Wt: 196.16 g/mol
InChI Key: JKZSIEDAEHZAHQ-UHFFFAOYSA-N
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Patent
US07115624B1

Procedure details

To a solution of 4-hydroxyphthalic acid (0.25 g, 1.37 mmol) in anhydrous N,N-dimethylformamide (3 ml) under nitrogen was added sodium hydride (0.22 g, 5.48 mmol). The solution was stirred for 5 minutes and then methyl iodide (0.68 ml) was added and continued stirring for 3 hours. Several drops of water were added to quench the reaction and the mixture was concentrated in vacuo. The crude material was partitioned between ethyl acetate (40 ml) and water (10 ml). The layers were separated and the organic layer washed with brine (2×10 ml), dried (Na2SO4), filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in methanol (8 ml) and 1N sodium hydroxide (4 ml) was added. The reaction was stirred at ambient temperature for 24 h., after which LC-MS indicated only partial hydrolysis. The material was reconstituted in methanol (5 ml) and treated with of sodium hydroxide (0.12 g, 3.0 mmol) dissolved in water (1 ml). The reaction mixture was stirred for 48 h., at which time a precipitate had formed. The mixture was acidified with 6N hydrochloric acid until pH=1, causing the solution to become homogeneous. The reaction was concentrated in vacuo and the residue partitioned between ethyl acetate (30 ml) and 0.5N hydrochloric acid (10 ml). The layers were separated and the organic layer concentrated in vacuo to give 100 mg (51%) of 4-methoxy-phthalic acid as a solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[H-].[Na+].[CH3:16]I.[OH-].[Na+].Cl>CN(C)C=O.O.CO>[CH3:16][O:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
OC=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
0.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
continued stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was partitioned between ethyl acetate (40 ml) and water (10 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with brine (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in methanol (8 ml)
ADDITION
Type
ADDITION
Details
1N sodium hydroxide (4 ml) was added
STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 24 h.
Duration
24 h
CUSTOM
Type
CUSTOM
Details
hydrolysis
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 48 h., at which time a precipitate
Duration
48 h
CUSTOM
Type
CUSTOM
Details
had formed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (30 ml) and 0.5N hydrochloric acid (10 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC=1C=C(C(C(=O)O)=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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